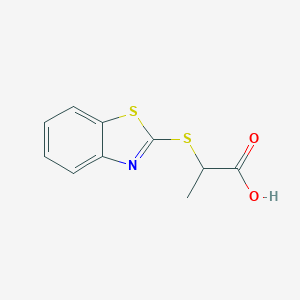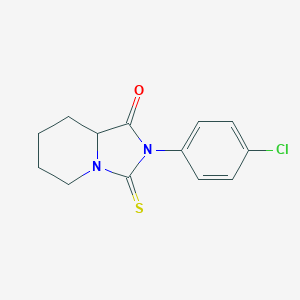![molecular formula C18H19N3O3 B186894 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- CAS No. 441782-71-4](/img/structure/B186894.png)
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-, also known as DMNPE-caged compound, is a chemical compound used in scientific research as a photoactivatable molecule. It is commonly used in studies of cellular signaling pathways and neural networks.
作用機序
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound works by releasing a bioactive molecule upon exposure to light. The compound contains a nitrophenyl group that is sensitive to ultraviolet light. When exposed to light, the nitrophenyl group undergoes a photochemical reaction, releasing the bioactive molecule. This allows researchers to control the timing and location of the release of the bioactive molecule.
生化学的および生理学的効果
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the function of ion channels, neurotransmitter receptors, and enzymes involved in cellular signaling pathways. The compound has also been used to study the function of neural networks in the brain.
実験室実験の利点と制限
One of the main advantages of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its high spatial and temporal precision. This allows researchers to study the function of specific proteins or enzymes in a controlled manner. Another advantage is its versatility, as it can be used to study a wide range of cellular signaling pathways and neural networks.
One limitation of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is its sensitivity to light. This can make it difficult to work with in certain experimental conditions. Additionally, the compound is relatively expensive and may not be accessible to all researchers.
将来の方向性
There are many potential future directions for the use of 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound in scientific research. One area of interest is the study of neural networks in the brain. The compound could be used to study the function of specific neurons or neural circuits in a controlled manner. Another area of interest is the development of new photoactivatable molecules with improved properties, such as increased sensitivity to light or greater versatility in terms of the bioactive molecules that can be released. Overall, 1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is a valuable tool for scientific research and has the potential to contribute to many exciting discoveries in the future.
合成法
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound can be synthesized through a multistep process involving the reaction of 3-nitrophenylacetic acid with 2-methylindole to form an intermediate, which is then reacted with dimethylaminoethyl chloride to yield the final product. The synthesis method is relatively simple and can be performed in a standard organic chemistry laboratory.
科学的研究の応用
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- compound is widely used in scientific research as a photoactivatable molecule. It is commonly used to study cellular signaling pathways and neural networks. The compound can be used to activate specific proteins or enzymes in cells or tissues with high spatial and temporal precision. This allows researchers to study the function of these proteins or enzymes in a controlled manner.
特性
CAS番号 |
441782-71-4 |
|---|---|
製品名 |
1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl- |
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol |
InChI |
InChI=1S/C18H19N3O3/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13/h4-10,22H,11H2,1-3H3 |
InChIキー |
FGZGOWHRLOCYLK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
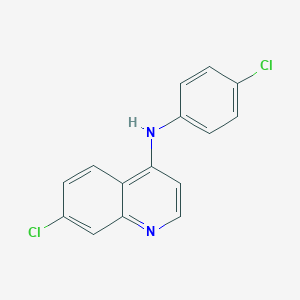

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![Ethyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186821.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
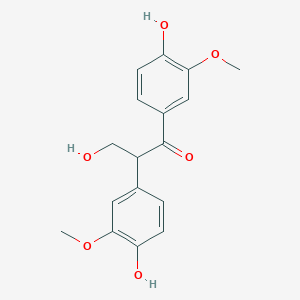
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
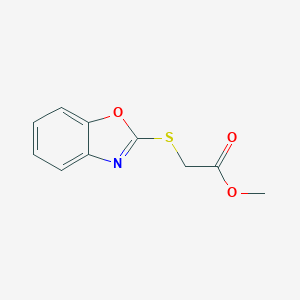
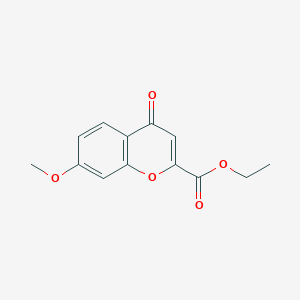
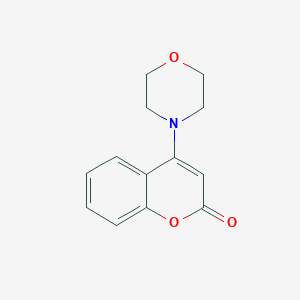
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
